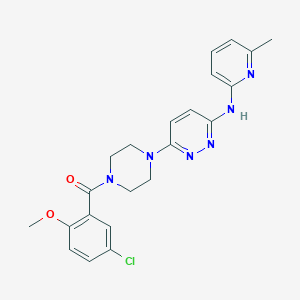

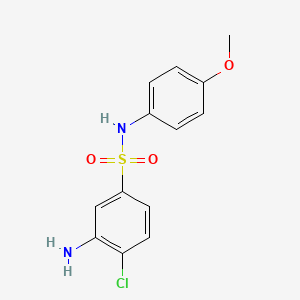

![molecular formula C23H25N3S B2558020 N-苯乙基-1-(对甲苯基)-3,4-二氢吡咯并[1,2-a]吡嗪-2(1H)-硫代氨基甲酰胺 CAS No. 393830-30-3](/img/structure/B2558020.png)

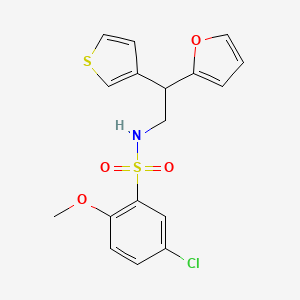

N-苯乙基-1-(对甲苯基)-3,4-二氢吡咯并[1,2-a]吡嗪-2(1H)-硫代氨基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolopyrazine derivatives are a class of heterocyclic compounds . They are known to possess interesting biological and pharmacological activities . These compounds are often synthesized from pyrazole and triazole/isoxazole scaffolds .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives often involves the use of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key stage . The reaction of sodium 3- (5-methyl-1- (p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt is also a common method .Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrazine derivatives often involve the construction of bicyclic systems containing the imidazole nucleus . Methods for obtaining derivatives of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine have been studied, and methods have been developed for catalytic hydrogenation of these compounds .科学研究应用

Medicinal Chemistry: c-Met Inhibition

This compound has been identified as having potent inhibitory activity against the c-Met protein kinase, which is implicated in various types of cancer. The inhibition of c-Met can potentially lead to the development of new anticancer drugs .

Neuropharmacology: GABA A Modulation

The compound exhibits allosteric modulating activity on GABA A receptors. This activity is significant because it can contribute to the development of new anxiolytic and sedative drugs .

Polymer Science: Solar Cell Applications

Derivatives of this compound have been incorporated into polymers used in solar cells. This application is crucial for the advancement of solar energy technology, as it can improve the efficiency and durability of solar panels .

Enzyme Inhibition: BACE-1 Inhibition

The compound has shown inhibitory effects on β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid plaques in Alzheimer’s disease. Inhibitors of BACE-1 are sought after for their potential to treat or prevent Alzheimer’s disease .

Antimicrobial Activity

Pyrrolopyrazine derivatives, including this compound, have demonstrated a range of antimicrobial activities. These activities are valuable for the development of new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory Activity

The compound has been associated with anti-inflammatory properties. This is particularly important in the treatment of chronic inflammatory diseases and could lead to the development of new anti-inflammatory medications .

Antitumor Activity

Research indicates that pyrrolopyrazine derivatives exhibit antitumor activities. This application is significant in the field of oncology, where new therapeutic agents are constantly being sought to treat various forms of cancer .

Kinase Inhibition

The structure of this compound is conducive to kinase inhibitory activity. Kinase inhibitors are a class of drugs that can treat diseases such as cancer by blocking certain enzyme activities .

未来方向

The future directions in the field of pyrrolopyrazine derivatives involve the synthesis of new compounds with potential bioactivity and pharmaceutical activity . This includes the development of new TSPO ligands in the series of N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides with high anxiolytic activity .

属性

IUPAC Name |

1-(4-methylphenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3S/c1-18-9-11-20(12-10-18)22-21-8-5-15-25(21)16-17-26(22)23(27)24-14-13-19-6-3-2-4-7-19/h2-12,15,22H,13-14,16-17H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCGEJDFLXYRLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

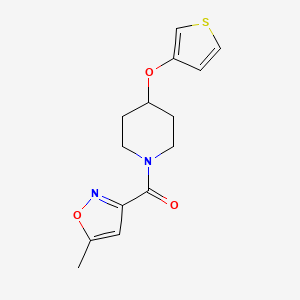

![3-Chloro-[1,2]thiazolo[5,4-c]pyridine](/img/structure/B2557943.png)

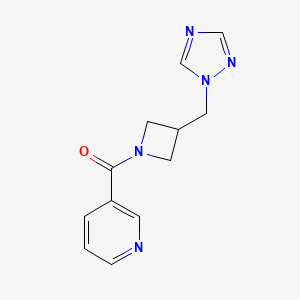

![4-[Methyl(phenyl)amino]benzene-1-carboximidamide hydrochloride](/img/structure/B2557952.png)

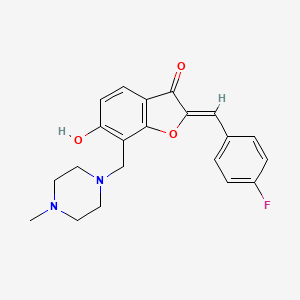

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)

![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)